![molecular formula C17H17BrO2 B14182375 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene CAS No. 922493-78-5](/img/structure/B14182375.png)
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,4-dimethoxybenzene moiety through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromination of 4-methylphenylacetylene to obtain 4-(bromomethyl)phenylacetylene.
Heck Reaction: The coupling of 4-(bromomethyl)phenylacetylene with 1,4-dimethoxybenzene using a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which may involve binding to specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,2-dimethoxybenzene
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
Eigenschaften
CAS-Nummer |
922493-78-5 |
|---|---|
Molekularformel |
C17H17BrO2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
2-[2-[4-(bromomethyl)phenyl]ethenyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C17H17BrO2/c1-19-16-9-10-17(20-2)15(11-16)8-7-13-3-5-14(12-18)6-4-13/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
IJRAHZBJQVTMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
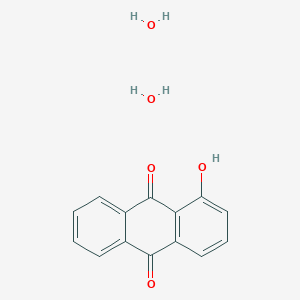
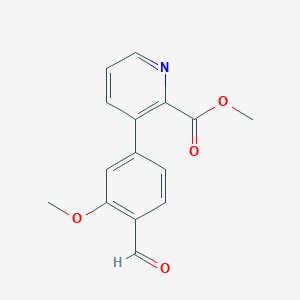
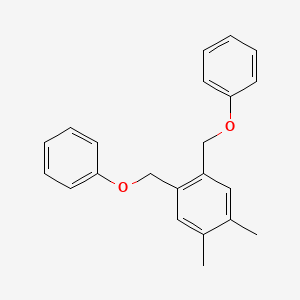
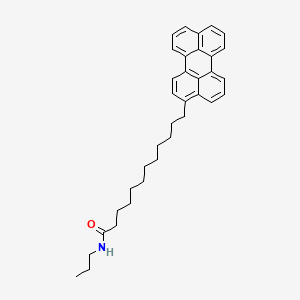
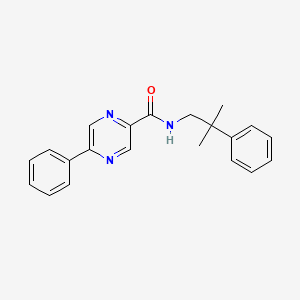
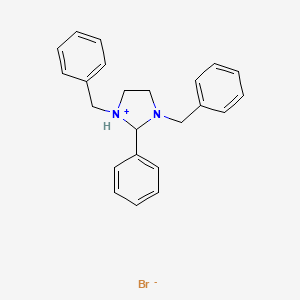
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

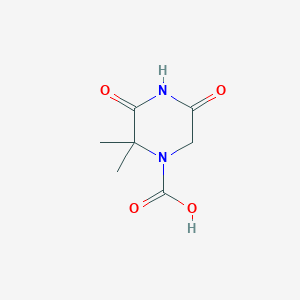
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
